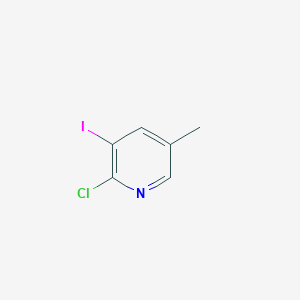

2-Chloro-3-iodo-5-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Applied Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. nih.gov Its presence is notable in various natural products like certain vitamins and alkaloids. lifechemicals.com In the pharmaceutical industry, the pyridine scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comnih.gov Pyridine derivatives are integral to the development of therapeutic agents across various disease areas, including cancer, inflammatory disorders, and neurological conditions. chemimpex.comresearchgate.net

The utility of the pyridine scaffold also extends to agrochemicals, where it forms the core of many herbicides and pesticides. mountainscholar.orgresearchgate.net The adaptability of the pyridine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and physical properties. nih.gov

Overview of Strategic Halogenation in Pyridine Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in organic synthesis. tutorchase.com In the context of pyridine chemistry, strategic halogenation is employed to modulate the electronic properties of the ring, thereby influencing its reactivity. The electron-withdrawing nature of halogens makes the pyridine ring more susceptible to certain types of reactions, such as nucleophilic aromatic substitution. nih.gov

The position of the halogen atom on the pyridine ring is crucial and dictates the potential for subsequent chemical transformations. nih.govnih.gov For instance, the differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Cl) in poly-halogenated pyridines allows for selective, stepwise functionalization through reactions like palladium-catalyzed cross-coupling. acs.org This regioselective control is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures from relatively simple halogenated pyridine precursors. nih.gov The ability to introduce halogens at specific positions with high selectivity remains an active area of research, with new methods continually being developed to address the limitations of traditional approaches. nih.govchemrxiv.org

Research Trajectory and Emerging Importance of 2-Chloro-3-iodo-5-methylpyridine in Advanced Chemical Synthesis

Among the vast array of halogenated pyridines, this compound has emerged as a particularly valuable and versatile intermediate in advanced chemical synthesis. chemicalbook.com Its unique substitution pattern, featuring a chloro group at the 2-position, an iodo group at the 3-position, and a methyl group at the 5-position, offers distinct advantages for synthetic chemists.

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature of this compound. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the more robust C-Cl bond. mdpi.com This allows for the selective introduction of a wide range of substituents at the 3-position while leaving the 2-chloro group intact for subsequent transformations. This stepwise functionalization capability makes this compound a powerful building block for creating complex, highly substituted pyridine derivatives.

Research has demonstrated the utility of this compound as a key intermediate in the synthesis of various biologically active molecules and functional materials. chemimpex.comchemicalbook.com Its application in the construction of kinase inhibitors for cancer therapy and compounds targeting neurological pathways underscores its growing importance in medicinal chemistry and drug discovery. chemicalbook.com The synthesis of this compound itself is well-documented, often proceeding from 3-Amino-2-chloro-5-methylpyridine via a Sandmeyer-type reaction. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| Appearance | Yellow solid |

| Melting Point | 58-60 °C |

| Reference | chemicalbook.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZFLTOFXAWOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652054 | |

| Record name | 2-Chloro-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-91-1 | |

| Record name | 2-Chloro-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Chloro 3 Iodo 5 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system, generally undergoes nucleophilic aromatic substitution more readily than electrophilic aromatic substitution. wikipedia.orglibretexts.org The presence of halogen and methyl substituents further modulates this inherent reactivity.

Selective Reactivity of Halogen Atoms (Chlorine vs. Iodine)

In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of halogens as leaving groups is a critical factor. Generally, in activated aryl halides, the order of leaving group ability is F > Cl ≈ Br > I. nih.gov This is often attributed to the rate-determining step being the initial nucleophilic attack, where the high electronegativity of fluorine stabilizes the transition state. nih.govmasterorganicchemistry.com

However, the reactivity order can be influenced by the specific reaction conditions and the nature of the substrate. For instance, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a different mechanistic pathway where deprotonation of the intermediate is rate-controlling. nih.govrsc.org

In the context of 2-chloro-3-iodo-5-methylpyridine, the greater polarizability and weaker carbon-iodine bond compared to the carbon-chlorine bond typically make the iodine atom a better leaving group in many nucleophilic substitution scenarios. This differential reactivity allows for selective substitution at the C-3 position.

Conversely, in electrophilic aromatic substitution, the situation is more complex. The pyridine nitrogen deactivates the ring towards electrophiles, making such reactions challenging. wikipedia.orgnih.gov When they do occur, they are generally directed to the 3- and 5-positions. nih.gov

Influence of Methyl Group on Reactivity and Regioselectivity

The methyl group at the 5-position of the pyridine ring exerts both electronic and steric effects on the molecule's reactivity.

Electronic Effect: The methyl group is an electron-donating group, which slightly activates the pyridine ring towards electrophilic attack and deactivates it towards nucleophilic attack. nih.gov This effect is modest but can influence the regioselectivity of reactions.

Steric Effect: The steric hindrance provided by the methyl group can influence the approach of reagents, particularly bulky ones. This can affect the regioselectivity of substitution reactions, favoring attack at less hindered positions.

Regioselectivity: The directing influence of the substituents on the pyridine ring is crucial. In electrophilic substitutions, the combined directing effects of the nitrogen atom (meta-directing) and the methyl group (ortho-, para-directing) would favor substitution at the C-4 and C-6 positions. However, the strong deactivating effect of the pyridine nitrogen generally makes electrophilic substitution difficult. wikipedia.org In nucleophilic substitutions, the positions ortho and para to the electron-withdrawing nitrogen atom (C-2, C-4, C-6) are activated. The presence of halogens at C-2 and C-3 further influences the site of attack, with the C-2 and C-4 positions being particularly susceptible to nucleophilic attack. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is a key feature that allows for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling at the 3-position.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 2-Chloro-5-methyl-3-phenylpyridine | Data not available |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 2-Chloro-3-(4-methoxyphenyl)-5-methylpyridine | Data not available |

The data in this table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions. Specific yields for these exact reactions may vary based on optimized conditions.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the more reactive C-3 position. organic-chemistry.org

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 2-Chloro-5-methyl-3-(phenylethynyl)pyridine | Data not available |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | Toluene | 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | Data not available |

The data in this table is illustrative and based on general principles of Sonogashira coupling reactions. Specific yields for these exact reactions may vary based on optimized conditions.

Negishi, Stille, and Kumada Coupling Reactions

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance. nih.govorgsyn.org The selective reaction at the C-I bond of this compound is expected. orgsyn.org

Stille Coupling: The Stille reaction utilizes an organotin compound and an organic halide with a palladium catalyst. wikipedia.orglibretexts.org It is a reliable method, though the toxicity of organotin reagents is a concern. wikipedia.org The reaction offers a pathway to introduce various organic fragments at the C-3 position of the pyridine ring. nih.govnih.gov

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org While powerful, the high reactivity of Grignard reagents can limit its functional group compatibility.

Table 3: Overview of Other Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Electrophile Reactivity |

|---|---|---|---|

| Negishi | R-ZnX | Pd or Ni | I > Br > Cl > OTf |

| Stille | R-SnR'3 | Pd | I > Br ~ OTf > Cl > F |

| Kumada | R-MgX | Pd or Ni | I > Br > Cl |

Derivatization Strategies and Functional Group Interconversions

The dual halogenation of this compound makes it a versatile substrate for a wide array of derivatization strategies, allowing for the stepwise introduction of various functionalities.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, while the iodine at the 3-position is primarily reactive in cross-coupling reactions. This differential reactivity allows for selective transformations.

Amine Derivatives: The chloro group can be displaced by an amino group to form aminopyridine derivatives. This is typically achieved by heating this compound with ammonia (B1221849) or a primary/secondary amine, often under pressure or in the presence of a catalyst. The resulting 2-amino-3-iodo-5-methylpyridine is a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com This compound can serve as a building block for creating more complex molecules with potential applications in neurological disorder treatments and crop protection. chemimpex.com

Hydroxyl Derivatives: The synthesis of 2-hydroxy-3-iodo-5-methylpyridine (B1372737) can be accomplished via hydrolysis of the 2-chloro group. chemimpex.com This reaction is typically performed under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide. The resulting product exists in tautomeric equilibrium with its corresponding pyridone form, 3-iodo-5-methyl-2(1H)-pyridone. This hydroxylated derivative is a key intermediate for developing anti-inflammatory and antibacterial agents. chemimpex.comchemicalbook.com

Other Functionalized Derivatives: The reactivity of the C-Cl bond allows for the introduction of other nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) would yield 2-methoxy-3-iodo-5-methylpyridine, while reaction with thiolates would produce the corresponding 2-thioether derivative. These transformations expand the range of accessible pyridine derivatives from the common starting material.

Table 2: Functional Group Interconversion at the 2-Position

| Starting Material | Reagent/Condition | Product | Product Class |

| This compound | Ammonia (or amines), heat | 2-Amino-3-iodo-5-methylpyridine | Aminopyridine |

| This compound | NaOH (aq), heat | 2-Hydroxy-3-iodo-5-methylpyridine | Hydroxypyridine |

| This compound | Sodium methoxide | 2-Methoxy-3-iodo-5-methylpyridine | Alkoxypyridine |

While this compound does not inherently possess a carboxylic acid group, one can be introduced through synthetic transformations. For example, the methyl group at the 5-position could be oxidized to a carboxylic acid using a strong oxidizing agent. Alternatively, a carboxyl group could be introduced at the 3-position by first performing a metal-halogen exchange on the iodo group followed by quenching with carbon dioxide.

Once a pyridinecarboxylic acid derivative is formed, its detection and quantification, particularly in complex biological matrices, can be challenging using methods like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) due to the high polarity of the carboxyl group. nih.gov To overcome this, derivatization strategies are employed to enhance ionization efficiency and improve detection sensitivity. nih.govnih.gov

A common approach is to target the carboxylic acid moiety with a labeling reagent. nih.gov For instance, reagents like 2-picolylamine (PA) can react with carboxylic acids in the presence of coupling agents to form amide derivatives that are highly responsive in positive-ion ESI-MS. nih.gov This method has been shown to increase detection sensitivity by 9 to 158-fold, allowing for analysis in the low femtomole range. nih.gov More advanced pyridinium-based derivatization reagents can introduce a permanently charged, hydrophobic group, which significantly improves ESI efficiency for both mono- and polycarboxylic acids. nih.gov These derivatization techniques are crucial for metabolomics, proteomics, and lipidomics research. nih.gov

This compound is an excellent scaffold for building complex, poly-substituted pyridine structures, which are prevalent in pharmaceuticals and functional materials. researchgate.netnih.gov The distinct reactivity of the iodo and chloro substituents allows for selective, sequential cross-coupling reactions.

The highly reactive C-I bond at the 3-position is ideal for initial Suzuki, Stille, or Sonogashira cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would selectively form a C-C bond at the 3-position, yielding a 2-chloro-3-aryl-5-methylpyridine derivative. mdpi.com

Following the initial coupling at the C-I bond, the less reactive C-Cl bond at the 2-position remains available for a second, distinct transformation. This subsequent reaction could be another cross-coupling under more forcing conditions or a nucleophilic aromatic substitution. This stepwise approach provides a powerful strategy for the controlled synthesis of highly decorated pyridine rings. This methodology has been demonstrated with similar scaffolds, such as 2-chloro-5-bromopyridine, which was used in the solid-phase synthesis of pyridine-based libraries. nih.govacs.org This highlights the utility of such dihalogenated pyridines as foundational building blocks for combinatorial chemistry and drug discovery.

Table 3: Sequential Cross-Coupling Strategy

| Step | Position | Reaction Type | Reactant | Product |

| 1 | C3 (Iodo) | Suzuki Coupling | Arylboronic Acid | 2-Chloro-3-aryl-5-methylpyridine |

| 2 | C2 (Chloro) | Nucleophilic Substitution | Amine | 2-Amino-3-aryl-5-methylpyridine |

| 2 | C2 (Chloro) | Suzuki Coupling | Different Arylboronic Acid | 2,3-Diaryl-5-methylpyridine |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the precise calculation of molecular geometries, energies, and other electronic characteristics. Typically, these calculations employ hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311G+(d,p) or aug-cc-pVTZ to ensure high-quality results. uniba.skias.ac.inresearchgate.net

The first step in a computational analysis is geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For 2-Chloro-3-iodo-5-methylpyridine, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Theoretical calculations on similar 2-halopyridines have shown that halogen substitution directly on the C2 carbon atom, adjacent to the nitrogen, typically results in a shortening of the N–C(2) bond. researchgate.net The remaining bond distances within the pyridine (B92270) ring are generally less affected and remain similar to those in unsubstituted pyridine. researchgate.net The electronic structure is significantly influenced by the high electronegativity of the chlorine atom and the large, polarizable nature of the iodine atom, which draw electron density away from the aromatic ring.

A representative table of optimized geometric parameters for this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-311G+(d,p) level), is provided below.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: This data is illustrative and based on findings for analogous compounds.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-Cl | ~1.74 | Cl-C2-N | ~115.0 |

| C3-I | ~2.10 | I-C3-C2 | ~121.5 |

| N-C2 | ~1.33 | C2-N-C6 | ~117.0 |

| C5-C(H3) | ~1.51 | C4-C5-C(H3) | ~121.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For halogenated pyridines, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is often a π* anti-bonding orbital. The presence of electron-withdrawing halogens tends to lower the energy of both the HOMO and LUMO. Studies on related chlorodiazines and chloropyridines have highlighted that in some cases, the LUMO+1 orbital (the next unoccupied orbital after the LUMO) may be more relevant for describing nucleophilic substitution reactivity if the LUMO itself has no significant density on the carbon atom bearing the leaving group. wuxiapptec.com

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative, presented in electron volts (eV), and based on typical DFT calculations for similar compounds.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of computational calculations. wikipedia.orglibretexts.org These charges are crucial as they influence the molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in The analysis partitions the total electron population among the atoms, providing insight into the electron distribution. In this compound, the highly electronegative nitrogen and chlorine atoms are expected to carry significant negative charges, while the carbon atoms bonded to them will be more electropositive.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the most negative potential would be localized near the nitrogen atom, while positive regions would likely be found around the hydrogen atoms of the methyl group and opposite the electron-withdrawing halogen substituents.

Table 3: Predicted Mulliken Atomic Charges Note: Charges are illustrative and represent expected values from a DFT/B3LYP calculation.

| Atom | Predicted Charge (e) |

|---|---|

| N | -0.65 |

| C2 | +0.20 |

| Cl | -0.15 |

| C3 | -0.10 |

| I | +0.05 |

| C5 | -0.25 |

Local reactivity descriptors, such as the Fukui function, are more powerful as they identify specific atomic sites prone to attack. psu.edu The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.

Site for Nucleophilic Attack: The site most susceptible to attack by a nucleophile is identified by the largest value of the Fukui function f+(r), which relates to the addition of an electron and is often associated with the LUMO's distribution. For this compound, the C2 and C6 positions, being electron-deficient due to the adjacent nitrogen and chlorine, are likely primary sites.

Site for Electrophilic Attack: The site for electrophilic attack is predicted by the largest value of f-(r), related to the removal of an electron and associated with the HOMO's distribution. The nitrogen atom, with its lone pair of electrons, is the most probable site for electrophilic attack.

Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulates the movement of atoms and molecules by iteratively solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

The conformational landscape of a molecule describes all the possible spatial arrangements of its atoms (conformations) and their corresponding potential energies. For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the methyl (-CH3) group around the C5-C(H3) single bond.

Intermolecular Interactions and Solvent Effects

The nature and strength of intermolecular interactions are fundamental to a molecule's physical properties and its interactions within a biological system. For this compound, several types of non-covalent interactions are anticipated, primarily driven by its halogen substituents and the pyridine ring.

Theoretical studies on substituted pyridines highlight the importance of various intermolecular forces. For instance, investigations into para-substituted pyridines interacting with other molecules reveal the formation of stable complexes through different types of bonds, including chalcogen and tetrel bonds, as well as π-interactions. The binding energies of these interactions are influenced by the nature of the substituent on the pyridine ring. nih.gov

In the context of this compound, the presence of both chlorine and iodine atoms suggests the potential for halogen bonding, a highly directional interaction where the halogen atom acts as an electrophilic species. The iodine atom, being larger and more polarizable than chlorine, is expected to be a stronger halogen bond donor. Additionally, C-H···N and C-H···halogen hydrogen bonds are likely to play a significant role in the crystal packing and molecular recognition processes of this compound. Studies on bis(pyridinyl)-substituted benzimidazoles have shown that C-H···N interaction energies can range from -11.2 to -14.4 kJ/mol, indicating their importance in molecular assembly. nih.gov

The solvent environment can significantly influence the electronic structure and reactivity of a molecule. Computational studies on polyhalogenated pyridines with electron-donating groups have demonstrated that the surrounding medium can dramatically modify intra- and intermolecular interactions. rsc.org For this compound, polar solvents are expected to stabilize charge-separated states and influence the conformational preferences of the molecule. The interplay between the solvent and the molecule's electrostatic potential, which is shaped by the electron-withdrawing nature of the halogen atoms and the nitrogen atom in the pyridine ring, will be a key determinant of its behavior in solution.

Table 1: Calculated Intermolecular Interaction Energies for Pyridine Dimers (Analogous Systems)

| Dimer Geometry | Interaction Energy (kcal/mol) |

| Parallel-Sandwich | 1.53 |

| Antiparallel-Sandwich | 3.05 |

| Parallel-Displaced | 2.39 |

| Antiparallel-Displaced | 3.97 |

| T-up | 1.91 |

| T-down | 1.47 |

Data from a study on pyridine dimers, illustrating the range of interaction energies for different geometric arrangements. researchgate.net These values provide a reference for the potential strength of π-π stacking interactions involving the pyridine ring of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models for this compound have been reported, extensive research on other pyridine derivatives provides a strong basis for predicting its potential activities and reactivity trends.

QSAR models developed for various classes of pyridine derivatives have successfully predicted a wide range of biological activities, including anticancer, antimalarial, and antioxidant effects. chemrevlett.comnih.govwjpsonline.com These models typically employ a set of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, shape, and hydrophobicity.

The reactivity of this compound can also be predicted using QSAR principles. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the nitrogen atom, will influence the electron distribution in the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack. QSAR studies on similar compounds can help identify the most reactive sites and predict the types of reactions the molecule is likely to undergo.

Table 2: Key Molecular Descriptors in QSAR Models for Pyridine Derivatives

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Influence electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, Molecular volume | Relate to the size and shape of the molecule, affecting binding to a target site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |

| Topological | Connectivity indices, Shape indices | Quantify the branching and overall topology of the molecule. |

This table summarizes common descriptors used in QSAR models for pyridine derivatives and their general importance in predicting biological activity. nih.govacs.org

A critical aspect of QSAR modeling is the validation of the model's predictive power through correlation with experimental data. plos.org For a series of related compounds, a robust QSAR model should demonstrate a high correlation coefficient (R²) between the predicted and experimentally determined biological activities.

In the case of 4-pyridone derivatives with antimalarial activity, a QSAR model was developed with a high correlation (r² = 0.86), indicating a strong relationship between the chosen descriptors and the observed activity. nih.gov Similarly, a QSAR study on pyridine and bipyridine derivatives for cervical cancer therapy reported a high coefficient of determination (R² = 0.908 for the test set), demonstrating the model's accuracy. chemrevlett.com

While direct experimental data for this compound is not available to build a specific QSAR model, these examples underscore the potential of this approach. Should experimental data on the biological activity of a series of compounds including this compound become available, a reliable QSAR model could be developed. This model would not only predict its activity but also provide insights into the structural features that are most important for its biological function, thereby guiding the design of more potent analogs. The development of such models relies on the careful selection of training and test sets and rigorous statistical validation to ensure their predictive reliability. researchgate.netnih.gov

Applications of 2 Chloro 3 Iodo 5 Methylpyridine in Applied Chemistry

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical sciences, 2-Chloro-3-iodo-5-methylpyridine serves as a versatile precursor for creating more complex molecules with potential therapeutic applications. Its reactivity allows for its incorporation into diverse molecular scaffolds, contributing to the development of new drugs.

Synthesis of Novel Therapeutic Agents

This compound is utilized as an important intermediate in the synthesis of various pharmaceuticals. The presence of both chloro and iodo substituents allows for selective reactions, such as cross-coupling reactions, where new carbon-carbon or carbon-heteroatom bonds are formed. This adaptability is particularly valuable in the development of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties chemimpex.com. The synthesis of this compound can be achieved through a Sandmeyer reaction, starting from 3-Amino-2-chloro-5-methylpyridine chemicalbook.com.

Development of Pyridine-Based Drugs with Diverse Biological Activities

The pyridine (B92270) ring is a common structural motif in many biologically active compounds. Researchers have utilized this compound in the synthesis of various pyridine derivatives. These resulting compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties chemimpex.com. The ability to functionalize the pyridine core at multiple positions using this intermediate allows for the fine-tuning of a molecule's pharmacological profile.

As a Building Block for Imidazo[1,2-a]pyridine Analogues

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. While the direct use of this compound as a starting material for this scaffold is not prominently documented, the synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone organic-chemistry.org. Iodine-mediated reactions are also employed in some synthetic routes to construct this heterocyclic system researchgate.netnih.gov.

Intermediate for Protein Kinase ERK2 Inhibitors

Extracellular signal-regulated kinase 2 (ERK2) is a key target in cancer drug discovery. Inhibitors of this protein are of significant therapeutic interest. A related isomer, 2-chloro-4-iodo-5-methylpyridine, has been identified as an intermediate in the preparation of protein kinase ERK2 inhibitors google.com. This suggests the potential utility of iodo-substituted chloromethylpyridines in the synthesis of kinase inhibitors, although the direct application of the 3-iodo isomer for ERK2 inhibitors is not specified in available research.

Agrochemicals and Crop Protection

The applications of halogenated pyridines extend into the agricultural sector, where they form the basis of many crop protection products.

Formulation of Pesticides and Herbicides

This compound is employed in the development of crop protection agents chemimpex.com. Its precursor, 2-chloro-5-methylpyridine (B98176), is a well-established intermediate in the synthesis of major agrochemicals epo.orgjustia.comgoogle.comagropages.com. For instance, 2-chloro-5-methylpyridine can be further chlorinated to produce 2-chloro-5-trichloromethylpyridine, a key material in the synthesis of the herbicide fluazifop-butyl (B166162) epo.orggoogle.com. While the direct synthetic lines from this compound to specific commercial pesticides are not detailed, its structural similarity to these key intermediates highlights its relevance in the agrochemical industry chemimpex.comsincerechemical.com.

Role in Enhancing Agricultural Productivity

While direct application of this compound as an agrochemical is not extensively documented, its structural analogs and related compounds play a crucial role in the development of products that enhance agricultural productivity. A closely related compound, 2-Chloro-5-iodo-3-methylpyridine, is utilized in the formulation of crop protection agents, including pesticides and herbicides. chemimpex.com Its structure serves as a building block for compounds designed to target agricultural pests effectively, thereby improving crop yield and protection. chemimpex.com

The broader class of chlorinated methylpyridines are foundational to modern agriculture. For instance, 2-chloro-5-methylpyridine is a well-established chemical intermediate useful in the synthesis of certain herbicidal compounds. google.comepo.org It is a precursor for potent grass herbicides that can be used in the cultivation of broad-leaved crops. google.com The utility of these pyridine-based structures in crop protection highlights the potential of this compound as a valuable intermediate for developing new, potentially more effective, agricultural chemicals.

Precursor to Trifluoromethylpyridine Derivatives for Agrochemicals

One of the most significant applications of halogenated methylpyridines is their role as precursors in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are key structural motifs in numerous active agrochemicals. nih.govresearchgate.net The process often begins with a picoline (methylpyridine) base. For example, 3-methylpyridine (B133936) is chlorinated to produce 2-chloro-5-methylpyridine. agropages.compatsnap.com This intermediate is then subjected to further chlorination and subsequent fluorination to yield key TFMP building blocks like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). nih.govagropages.comgoogle.com

These TFMP intermediates are then used to manufacture a wide array of pesticides. nih.govresearchoutreach.org The incorporation of a trifluoromethyl group into the pyridine ring often enhances the biological activity and stability of the final product. nih.gov Agrochemicals derived from these pyridine intermediates are vital for modern crop protection. agropages.com

Below is a table of representative agrochemicals synthesized from trifluoromethylpyridine intermediates, which originate from precursors like halogenated methylpyridines.

| Agrochemical | Type | Precursor Intermediate (Example) |

| Fluazifop-butyl | Herbicide | 2-chloro-5-trifluoromethylpyridine (2,5-CTF) |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-trifluoromethylpyridine (DCTF) |

| Fluazinam | Fungicide | 2-amino-3-chloro-5-trifluoromethylpyridine (ACTF) |

| Haloxyfop-methyl | Herbicide | 2,3-dichloro-5-trifluoromethylpyridine (DCTF) |

| Flonicamid | Insecticide | 4-trifluoromethyl-nicotinamide |

This table presents examples of agrochemicals derived from TFMP intermediates. The synthesis pathways highlight the importance of halogenated pyridines as starting materials.

The structure of this compound, featuring both chlorine and iodine atoms, provides specific reactive sites that can be exploited in multi-step syntheses, positioning it as a potentially valuable precursor for novel agrochemical development.

Materials Science and Advanced Materials

The unique electronic and structural properties of substituted pyridines make them attractive candidates for research in materials science, particularly for the development of advanced functional materials.

Potential in Creating Novel Materials, including Conductive Polymers

Research into novel materials has identified substituted pyridines as promising building blocks. Specifically, the related compound 2-Chloro-5-iodo-3-methylpyridine is being explored for its potential in creating new materials, notably for the development of conductive polymers and organic electronics. chemimpex.com Conductive polymers are organic polymers that possess electrical conductivity, combining the processing advantages of plastics with the electronic properties of metals or semiconductors. youtube.comyoutube.com

Pyridine-containing polymers can be designed as ionically conducting materials, where charge is carried by ions associated with the pyridinium (B92312) ring. tsijournals.com These materials are candidates for applications in optoelectronic devices and biosensors. tsijournals.com The synthesis of such polymers can involve the polymerization of functionalized pyridine monomers. tsijournals.com The halogen atoms on this compound offer reactive handles for polymerization reactions or for further functionalization to tune the material's final properties, making it a compound of interest for researchers in this field.

Non-Linear Optical (NLO) Materials Based on Pyridine Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from lasers. This property is crucial for applications in telecommunications, optical data processing, and photonics. rsc.org Pyridine and its derivatives are of significant interest in the design of new NLO materials. researchgate.net

The aromatic and π-deficient electron nature of the pyridine ring makes it an ideal framework for creating molecules with large hyperpolarizability, a key measure of NLO activity. rsc.org Theoretical and experimental studies on pyridine derivatives, such as 2-aminopyridinium p-toluenesulphonate, have confirmed their potential for NLO applications. researchgate.net The design of effective NLO molecules often involves creating a "push-pull" system within the molecule, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system. The substituted pyridine core of this compound provides a platform for such molecular engineering. While specific NLO data for this exact compound is not available, its structural class is a recognized area of NLO materials research. rsc.orgresearchgate.net

Other Emerging Applications

The versatility of the pyridine scaffold continues to inspire its use in new and emerging technological areas.

Role in Chemo-sensing Applications

Chemosensors are molecules designed to detect specific chemical species through a measurable signal, such as a change in color or fluorescence. Pyridine-based compounds have been successfully developed as fluorescent chemosensors, particularly for the detection of metal ions. nih.govnih.gov

The nitrogen atom within the pyridine ring can act as a binding site for metal ions. nih.gov When a target ion, such as copper (Cu²⁺), binds to the sensor molecule, it can alter the electronic structure of the compound, leading to a distinct change in its absorption or emission spectrum. nih.govnih.gov This interaction allows for the selective and sensitive detection of the target analyte. nih.gov For instance, a simple pyridine-based receptor has been shown to selectively detect copper ions, turning from colorless to yellow and exhibiting intense fluorescence upon binding. nih.gov

As a functionalized pyridine, this compound possesses the core structure necessary for chemosensor design. The attached chloro and iodo groups could be further modified or could themselves influence the electronic properties and binding selectivity of the molecule, making it a candidate for the development of new sensing agents.

Catalytic Applications in Organic Transformations

The primary catalytic utility of this compound is expected to lie in palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms on the pyridine ring, iodine and chlorine, offers the potential for selective functionalization. In typical palladium-catalyzed processes, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference would allow for sequential, site-selective cross-coupling reactions, making this compound a valuable intermediate in the synthesis of highly substituted pyridine derivatives.

Theoretical Reactivity in Cross-Coupling Reactions

Based on the known reactivity of similar halo-pyridines, this compound would likely be an excellent substrate for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The initial, more facile reaction would occur at the C-I bond, allowing for the introduction of a diverse range of substituents at the 3-position of the pyridine ring. The remaining chloro group at the 2-position could then be targeted for a second coupling reaction under more forcing conditions, or with a catalyst system specifically designed for the activation of C-Cl bonds.

A hypothetical reaction scheme for a sequential Suzuki-Miyaura coupling is presented below:

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product |

| 1 | This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-2-chloro-5-methylpyridine |

| 2 | 3-Aryl-2-chloro-5-methylpyridine | Alkenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-2-alkenyl-5-methylpyridine |

This selective functionalization is a key advantage in the multi-step synthesis of complex target molecules, such as pharmaceuticals or materials with specific electronic properties. The methyl group at the 5-position, while not directly participating in the catalytic cycle, can influence the electronic properties and steric environment of the pyridine ring, potentially affecting reaction rates and yields.

While specific, published research detailing the catalytic applications of this compound is sparse, its structural characteristics strongly suggest its utility as a versatile building block in modern organic synthesis. The anticipated selective reactivity in palladium-catalyzed cross-coupling reactions would enable the efficient construction of complex, substituted pyridines, highlighting the potential of this compound in various fields of applied chemistry. Further research into the catalytic transformations of this compound is warranted to fully explore and document its synthetic potential.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

Traditional methods for synthesizing halogenated pyridines often rely on harsh reagents and conditions, leading to environmental concerns and challenges in achieving high selectivity. nih.gov Future research will prioritize the development of more sustainable and efficient production methods.

The pursuit of sustainable production points toward two promising strategies: biocatalysis and continuous-flow chemistry.

Biocatalysis : Flavin-dependent halogenases (FDHs) are enzymes that catalyze the highly regioselective halogenation of aromatic compounds using benign inorganic halides like NaCl or NaI. rsc.orgbath.ac.uk Future work could focus on identifying or engineering FDHs capable of selectively iodinating a 2-chloro-5-methylpyridine (B98176) precursor or chlorinating a 3-iodo-5-methylpyridine (B177236) precursor. This enzymatic approach operates under mild conditions (ambient temperature and pressure, neutral pH) and avoids the use of hazardous halogenating agents. nih.govchemrxiv.org The development of fused FDH-flavin reductase (FR) fusion proteins could further enhance efficiency by improving the in-situ supply of the required FADH₂ cofactor. nih.gov

Continuous-Flow Chemistry : Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and improved scalability. nih.gov Investigating the synthesis of 2-chloro-3-iodo-5-methylpyridine using microreactor technology could lead to higher yields, reduced waste, and better process control. acs.orgacs.org This is particularly relevant for managing potentially exothermic halogenation or lithiation steps that might be involved in its synthesis. nih.govnih.gov

Advancements in catalyst design are crucial for overcoming the inherent challenges of selectively functionalizing the pyridine (B92270) ring. nih.gov

Phosphine-Based Reagents : Researchers have designed specialized heterocyclic phosphine (B1218219) reagents that can be installed at specific positions on a pyridine ring and subsequently displaced by a halide. nih.govnih.govchemrxiv.org This strategy allows for halogenation of unactivated pyridines under controlled conditions. Future research could tailor these phosphine catalysts to achieve the specific 2-chloro-3-iodo substitution pattern, potentially through a sequential C-H activation and functionalization process. The electrophilicity of the intermediate phosphonium (B103445) salts and the steric environment of the pyridine substrate are key parameters that can be tuned. nih.govchemrxiv.org

Transition Metal Catalysis : Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis. libretexts.orgwikipedia.org However, controlling site-selectivity in dihalogenated heterocycles is a persistent challenge. nih.gov Future work will likely involve designing ligand systems for palladium or other transition metals that can precisely distinguish between the different C-H or C-X (X=halogen) bonds on the pyridine ring. For example, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional site-selectivity in the cross-coupling of 2,4-dichloropyridines. nih.gov Similarly, catalyst systems could be developed to selectively activate the C3-H bond for iodination on a 2-chloro-5-methylpyridine substrate.

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Biocatalysis (FDH Enzymes) | High regioselectivity, mild conditions, uses benign halides. rsc.org | Identifying or engineering an enzyme with the required specificity for the substrate. nih.gov |

| Continuous-Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Optimizing reactor design and reaction conditions for multi-step sequences. acs.org |

| Designed Phosphine Catalysts | Enables C-H functionalization on unactivated pyridines. nih.gov | Achieving sequential, orthogonal halogenation at C2 and C3. |

Exploration of Novel Chemical Transformations

The presence of two different halogens at adjacent positions (C2 and C3) offers a rich playground for exploring new chemical reactions and building complex molecules.

The differential reactivity of the C-Cl and C-I bonds is a key feature to be exploited. Generally, a C-I bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy and greater ease of oxidative addition. This creates opportunities for selective, sequential functionalization.

Future research can systematically explore this differential reactivity. For example, a Suzuki or Sonogashira coupling could be performed selectively at the C3-I position, leaving the C2-Cl bond intact for a subsequent, different coupling reaction (e.g., Buchwald-Hartwig amination or a C-H activation). Studies on chloro-iodopurines have demonstrated that selective I/Mg exchange is possible, providing a template for similar transformations on this compound. nih.gov Furthermore, the "halogen dance" phenomenon, where a lithiated intermediate rearranges under specific conditions, could be investigated in flow-reactors to access alternative, non-intuitive substitution patterns. nih.gov

Chiral pyridine-containing molecules are of immense interest in medicinal chemistry. researchgate.net The development of methods for asymmetric synthesis is a significant frontier. numberanalytics.com this compound is an ideal starting point for building chiral molecules due to its two distinct functional handles.

Future research could involve a sequence where the first cross-coupling reaction at either the C2 or C3 position introduces a prochiral group or attaches the pyridine scaffold to a chiral auxiliary. numberanalytics.commetu.edu.tr A subsequent transformation, guided by a chiral catalyst, could then establish the desired stereocenter. For instance, a chiral phosphine-aminophosphine ligand could be used in a transition-metal-catalyzed reaction to introduce an aryl or alkyl group enantioselectively. rsc.org The ability to sequentially modify the C2 and C3 positions allows for the construction of complex, three-dimensional structures that are currently difficult to access.

Expansion of Biomedical and Agrochemical Applications

Pyridine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs and modern agrochemicals. colab.wsnih.gov They are present in therapeutics for cancer, HIV, and hypertension, as well as in high-efficacy insecticides and herbicides. nih.govresearchgate.net

The future application of this compound lies in its use as a building block to generate libraries of novel compounds for biological screening. The ability to selectively functionalize the C2 and C3 positions allows for the systematic exploration of chemical space.

In Medicinal Chemistry : By attaching different pharmacophores at the C2 and C3 positions, new molecular entities could be designed as kinase inhibitors, antivirals, or anti-inflammatory agents. nih.gov The halogen atoms themselves can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets.

In Agrochemicals : The pyridine ring is a key component of many modern pesticides, including neonicotinoid analogues and auxin mimic herbicides. researchgate.netresearchgate.netnih.gov New derivatives of this compound could lead to the discovery of agrochemicals with novel modes of action, helping to combat the growing problem of pest resistance. nih.govacs.org The development of chiral agrochemicals is also an expanding field where this compound could be a valuable precursor. colab.ws

| Field | Target Area | Rationale for Using this compound | Reference Example |

|---|---|---|---|

| Biomedical | Kinase Inhibitors (e.g., for Cancer) | Pyridine scaffolds are common hinge-binding motifs. nih.gov Differential functionalization allows for fine-tuning of steric and electronic properties for selectivity. | Crizotinib nih.gov |

| Antiviral Agents | The pyridine core is present in drugs like Delavirdine (HIV). Novel substitutions can lead to new intellectual property and improved activity. | Delavirdine nih.gov | |

| Agrochemical | Insecticides | Functionalized pyridines are analogues of highly effective neonicotinoids. researchgate.netnih.gov | Imidacloprid |

| Herbicides | The 6-arylpicolinate class of auxin mimics demonstrates the power of substituted pyridines in herbicide design. researchgate.net | Florpyrauxifen-benzyl researchgate.net |

Targeted Drug Discovery and Development

The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to engage in various biological interactions. chemimpex.com this compound, as a readily available building block, is poised to play a significant role in the future of targeted drug discovery. The distinct reactivity of the chloro and iodo substituents allows for selective functionalization, enabling the synthesis of diverse libraries of compounds for screening against a multitude of therapeutic targets.

Future research will likely focus on leveraging this compound in the development of novel therapeutics, particularly in oncology and inflammatory diseases. chemimpex.com The exploration of derivatives of this compound as potential kinase inhibitors, a class of drugs that has revolutionized cancer treatment, is a promising avenue. For instance, new pyridine-2-carboxamide analogues have shown potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy. Furthermore, novel 2-chloro-pyridine derivatives have been investigated as potential telomerase inhibitors for their antitumor effects. nih.gov The synthesis of novel pyridine derivatives has also led to the discovery of compounds with significant anti-proliferative activity against various human cancer cell lines.

The development of covalent inhibitors, which form a permanent bond with their target protein, is another burgeoning area where this compound could be instrumental. The reactive nature of the carbon-halogen bonds on the pyridine ring could be exploited to design targeted covalent inhibitors with enhanced potency and duration of action.

Advanced Computational Modeling and Machine Learning in Pyridine Chemistry

The integration of computational tools is set to revolutionize the field of chemical synthesis and drug discovery. For a versatile building block like this compound, these technologies offer unprecedented opportunities to accelerate the design and synthesis of new functional molecules.

Predictive Modeling for Structure-Property Relationships

Computational modeling is increasingly used to predict the physicochemical and biological properties of molecules before they are synthesized, saving significant time and resources. For derivatives of this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict their therapeutic efficacy, toxicity, and environmental fate.

These predictive models can help researchers to:

Virtually screen large libraries of potential derivatives to identify candidates with the most promising profiles.

Optimize the structure of lead compounds to enhance their desired properties while minimizing undesirable side effects.

Gain a deeper understanding of the molecular features that govern the biological activity and environmental impact of this class of compounds.

The development of robust predictive models will be instrumental in guiding the synthesis of new pyridine derivatives with a higher probability of success in both pharmaceutical and agrochemical applications.

Automation of Synthetic Route Design

The synthesis of complex organic molecules often involves multi-step processes that can be challenging to design and optimize. Machine learning and artificial intelligence are now being employed to automate the design of synthetic routes, a field known as computer-aided synthesis planning (CASP).

Propose novel and efficient synthetic pathways to target molecules.

Identify the most cost-effective and environmentally friendly reaction conditions.

Help chemists to navigate the complex landscape of possible chemical transformations, uncovering non-intuitive solutions.

By integrating retrosynthesis knowledge into data-driven applications, these tools can significantly enhance the efficiency of bringing new drugs and agrochemicals from the conceptual stage to reality.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-iodo-5-methylpyridine, and what experimental parameters influence yield?

Methodological Answer: The synthesis typically involves halogenation or cross-coupling strategies. For example:

- Stepwise Halogenation : Starting from 5-methylpyridine, sequential chlorination (e.g., using POCl₃) and iodination (via electrophilic substitution with I₂ and HNO₃) can introduce Cl and I groups at positions 2 and 3, respectively. Temperature control (60–80°C) and stoichiometric ratios are critical to avoid over-halogenation .

- Palladium-Catalyzed Cross-Coupling : Pre-functionalized pyridine intermediates (e.g., 3-iodo-5-methylpyridine) can undergo Stille or Suzuki coupling with chlorinated reagents. Catalyst loading (2–5 mol% Pd) and ligand choice (e.g., PPh₃) significantly impact regioselectivity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The methyl group (5-position) resonates at ~2.3 ppm (¹H), while the iodine atom deshields adjacent carbons (C3: ~150 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (253.47 g/mol) and isotopic patterns (Cl and I contribute distinct M+2/M+4 peaks) .

- X-ray Crystallography : Resolve steric effects of the bulky iodine atom, particularly in crystal packing studies .

Note : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to detect halogenated byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

Methodological Answer: The electronic and steric profiles of Cl (electron-withdrawing) and I (bulky, weak C–I bond) dictate reactivity:

- Nucleophilic Aromatic Substitution (SₙAr) : The chloro group at position 2 is more reactive toward strong nucleophiles (e.g., amines) under basic conditions (K₂CO₃, DMF, 100°C). The iodo group remains inert unless activated by transition metals .

- Metal-Mediated Coupling : The iodo group undergoes selective cross-coupling (e.g., Sonogashira or Heck reactions) using Pd(0) catalysts. Protect the chloro group with a directing moiety (e.g., Boc) to prevent unwanted side reactions .

Case Study : In a Suzuki coupling, the iodo group reacts with arylboronic acids at 80°C, while the chloro group requires higher temps (>120°C) for activation, enabling sequential functionalization .

Q. What strategies optimize the stability of this compound in biological assays?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials to prevent photodegradation of the C–I bond. Use anhydrous solvents (e.g., DMSO-dried) to avoid hydrolysis .

- Buffering Agents : In aqueous media, add antioxidants (e.g., ascorbic acid) to mitigate iodine loss. Maintain pH 6–7 to balance stability and solubility .

- Pro-drug Design : Mask reactive halogens with protecting groups (e.g., acetyl for Cl) during in vitro studies, followed by enzymatic cleavage in target tissues .

Q. How does this compound serve as a building block in medicinal chemistry?

Methodological Answer:

- Pharmacophore Development : The chloro and iodo groups enhance binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Methyl at position 5 improves metabolic stability .

- Fragment-Based Drug Discovery : Use the compound as a core scaffold for click chemistry (e.g., azide-alkyne cycloaddition) to generate diverse libraries. The iodine atom facilitates radio-labeling for tracer studies .

Example Application : In a 2021 study, derivatives showed nanomolar inhibition of Mycobacterium tuberculosis enoyl reductase, attributed to halogen-mediated hydrophobic interactions .

Q. How to resolve contradictions in reported reactivity data for halogenated pyridines like this compound?

Methodological Answer:

- Control Experiments : Replicate reactions under strictly anhydrous/inert conditions to isolate moisture/oxygen effects.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for Cl vs. I substitution, identifying dominant pathways .

- Isotopic Labeling : Track reaction intermediates via ¹²⁵I-labeled analogs to distinguish competing mechanisms (e.g., radical vs. ionic pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.